molecular formula C11H18O3 B14262515 Ethyl 6-(propan-2-yl)-3,4-dihydro-2H-pyran-5-carboxylate CAS No. 131062-05-0

Ethyl 6-(propan-2-yl)-3,4-dihydro-2H-pyran-5-carboxylate

Cat. No.: B14262515
CAS No.: 131062-05-0
M. Wt: 198.26 g/mol
InChI Key: BAFVCKOGGQHGNI-UHFFFAOYSA-N
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Description

Ethyl 6-(propan-2-yl)-3,4-dihydro-2H-pyran-5-carboxylate is an organic compound belonging to the class of pyran derivatives This compound features a pyran ring, which is a six-membered heterocyclic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(propan-2-yl)-3,4-dihydro-2H-pyran-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dihydro-2H-pyran with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, leading to the formation of the desired ester compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(propan-2-yl)-3,4-dihydro-2H-pyran-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of new ester derivatives or amides.

Scientific Research Applications

Ethyl 6-(propan-2-yl)-3,4-dihydro-2H-pyran-5-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 6-(propan-2-yl)-3,4-dihydro-2H-pyran-5-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors. The pyran ring structure may also play a role in its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3,4-dihydro-2H-pyran-5-carboxylate: Lacks the isopropyl group, leading to different chemical properties.

    Methyl 6-(propan-2-yl)-3,4-dihydro-2H-pyran-5-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.

    6-(Propan-2-yl)-3,4-dihydro-2H-pyran-5-carboxylic acid: The free acid form of the compound.

Uniqueness

This compound is unique due to the presence of both the ethyl ester and isopropyl groups, which contribute to its distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions with various biological targets.

Properties

CAS No.

131062-05-0

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

ethyl 6-propan-2-yl-3,4-dihydro-2H-pyran-5-carboxylate

InChI

InChI=1S/C11H18O3/c1-4-13-11(12)9-6-5-7-14-10(9)8(2)3/h8H,4-7H2,1-3H3

InChI Key

BAFVCKOGGQHGNI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OCCC1)C(C)C

Origin of Product

United States

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